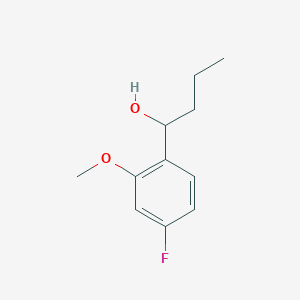

1-(4-Fluoro-2-methoxyphenyl)-1-butanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-fluoro-2-methoxyphenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO2/c1-3-4-10(13)9-6-5-8(12)7-11(9)14-2/h5-7,10,13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUCOPGSSHKWTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=C(C=C(C=C1)F)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Fluoro 2 Methoxyphenyl 1 Butanol and Analogous Structures

Strategies for Carbon-Carbon Bond Formation at the Butanol Moiety

The construction of the 1-aryl-1-butanol framework is a critical step that can be achieved through several reliable synthetic routes. These methods primarily focus on the formation of the carbon-carbon bond at the carbinol center and the subsequent generation of the hydroxyl group.

Organometallic Reagents in Alcohol Synthesis (e.g., Grignard Chemistry)

The Grignard reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of primary, secondary, and tertiary alcohols. libretexts.org To synthesize 1-(4-Fluoro-2-methoxyphenyl)-1-butanol, a secondary alcohol, one could employ the addition of a propylmagnesium halide (a Grignard reagent) to 4-fluoro-2-methoxybenzaldehyde. youtube.comvaia.com

The general mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. This addition reaction forms a magnesium alkoxide intermediate, which is subsequently protonated upon acidic workup to yield the final alcohol product. libretexts.org The success of this reaction hinges on the careful control of reaction conditions, as Grignar reagents are highly sensitive to moisture and protic solvents. libretexts.orgyoutube.com

A key consideration in this synthetic approach is the availability of the starting materials. 4-Fluoro-2-methoxybenzaldehyde is a commercially available compound. bldpharm.comthermofisher.comstrem.com The Grignard reagent, propylmagnesium bromide, can be prepared by reacting 1-bromopropane (B46711) with magnesium metal in an anhydrous ether solvent. askfilo.com

Table 1: Grignard Reaction for the Synthesis of 1-Aryl-1-butanols

| Ketone/Aldehyde | Grignard Reagent | Product |

|---|---|---|

| 4-Fluoro-2-methoxybenzaldehyde | Propylmagnesium bromide | 1-(4-Fluoro-2-methoxyphenyl)-1-butanol |

| Benzaldehyde | Propylmagnesium bromide | 1-Phenyl-1-butanol youtube.com |

| Formaldehyde | Propylmagnesium bromide | 1-Butanol (B46404) vaia.comaskfilo.com |

| Acetophenone | Ethylmagnesium bromide | 2-Phenyl-2-butanol libretexts.org |

| Propiophenone | Methylmagnesium bromide | 2-Phenyl-2-butanol libretexts.org |

Aldol-Type Condensations and Reductive Approaches

Aldol-type condensation reactions provide an alternative pathway to carbon-carbon bond formation, ultimately leading to the butanol structure. fiveable.mewikipedia.org A common strategy involves the Claisen-Schmidt condensation, which is the reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks alpha-hydrogens. libretexts.orgresearchgate.net

In the context of synthesizing 1-(4-Fluoro-2-methoxyphenyl)-1-butanol, one could envision a crossed aldol (B89426) condensation between propanal and 4-fluoro-2-methoxybenzaldehyde. wikipedia.org This reaction, typically catalyzed by a base, would form a β-hydroxy aldehyde. wikipedia.orgresearchgate.net Subsequent reduction of the aldehyde and dehydration of the β-hydroxy group would not directly lead to the desired product but rather an unsaturated aldehyde.

A more direct approach involves the synthesis of an α,β-unsaturated ketone, followed by reduction. For instance, the condensation of 4-fluoro-2-methoxyacetophenone with an appropriate aldehyde could yield a chalcone-like intermediate. acgpubs.org Subsequent reduction of both the carbon-carbon double bond and the ketone would furnish the desired 1-aryl-1-butanol.

Catalytic Hydrogenation and Chemo-Selective Reduction Methods

Catalytic hydrogenation is a widely employed method for the reduction of various functional groups, including ketones. researchgate.netnih.gov The precursor to 1-(4-Fluoro-2-methoxyphenyl)-1-butanol, which is 1-(4-fluoro-2-methoxyphenyl)butan-1-one, can be selectively reduced to the corresponding secondary alcohol using this technique. This reduction can be achieved using various catalyst systems, such as palladium on carbon (Pd/C) with hydrogen gas.

Chemoselective reduction methods are crucial when multiple reducible functional groups are present in a molecule. jst.go.jpthieme-connect.com For the reduction of a ketone in the presence of other sensitive groups, specific reagents are employed. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce ketones and aldehydes. rsc.org In the synthesis of 1-(4-Fluoro-2-methoxyphenyl)-1-butanol from its corresponding ketone, NaBH₄ would be an effective reagent, leaving the aromatic ring and the ether linkage intact. rsc.org More complex reagents can be used for highly selective transformations, such as the reduction of a ketone in the presence of an aldehyde. jst.go.jpthieme-connect.com

Table 2: Reduction Methods for Aryl Ketones

| Aryl Ketone | Reducing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| 1-(4-Fluoro-2-methoxyphenyl)butan-1-one | NaBH₄ | 1-(4-Fluoro-2-methoxyphenyl)-1-butanol | rsc.org |

| Aryl Ketone | Zinc-Mercury Amalgam, HCl (Clemmensen Reduction) | Alkylbenzene | youtube.com |

| Aryl Ketone | Hydrazine, KOH (Wolff-Kishner Reduction) | Alkylbenzene | youtube.com |

Aromatic Ring Functionalization: Introduction of Fluoro and Methoxy (B1213986) Groups

The precise placement of fluoro and methoxy substituents on the aromatic ring is critical for defining the chemical properties of the target molecule. These functionalizations can be achieved through various established synthetic transformations.

Cross-Coupling Reactions for Aryl Substitution (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful methods for forming carbon-carbon bonds between aromatic rings. acs.orgnih.gov While not directly used to introduce a fluoro or methoxy group, they are invaluable for constructing the substituted aromatic core itself. For instance, a boronic acid derivative of a fluoromethoxybenzene could be coupled with an appropriate aryl halide to build a more complex aromatic structure. youtube.com These reactions are known for their high yields and tolerance of various functional groups. nih.govcapes.gov.br

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The introduction of fluoro and methoxy groups onto a benzene (B151609) ring is typically achieved through electrophilic or nucleophilic aromatic substitution reactions. wikipedia.orglibretexts.orglibretexts.org

Electrophilic Aromatic Substitution:

The methoxy group is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. stackexchange.com In contrast, the fluorine atom is a deactivating, ortho-, para-directing group due to its strong inductive electron-withdrawing effect, which outweighs its resonance donation. stackexchange.com The interplay of these two substituents will direct the position of further electrophilic attack.

Direct fluorination of an aromatic ring can be challenging due to the high reactivity of fluorine. libretexts.org However, specific fluorinating agents have been developed to achieve this transformation under controlled conditions. dtic.mil The introduction of a methoxy group can be accomplished through Williamson ether synthesis, where a phenoxide is reacted with a methylating agent. wikipedia.org

Nucleophilic Aromatic Substitution (SNA_r):

Nucleophilic aromatic substitution (SNA_r) is another important pathway, particularly for introducing nucleophiles onto an aromatic ring that is activated by electron-withdrawing groups. byjus.comwikipedia.orglibretexts.org For example, a highly fluorinated benzene ring can undergo nucleophilic substitution of a fluorine atom by a methoxide (B1231860) ion. acgpubs.orgnih.gov The rate of this reaction is enhanced by the presence of strong electron-withdrawing groups ortho or para to the leaving group. libretexts.orgyoutube.com In some cases, the fluorine atom itself can act as a good leaving group in SNA_r reactions, especially when the ring is sufficiently activated. youtube.com

Table 3: Methods for Aromatic Functionalization

| Reaction Type | Reagents/Catalyst | Functional Group Introduced | Key Features |

|---|---|---|---|

| Suzuki Coupling | Pd Catalyst, Base | Aryl group | Forms C-C bonds, tolerant of many functional groups. acs.orgnih.gov |

| Electrophilic Halogenation | F-TEDA-BF₄ | Fluoro | Direct fluorination of aromatic rings. libretexts.org |

| Williamson Ether Synthesis | Base, Methylating Agent | Methoxy | Forms aryl ethers from phenols. wikipedia.org |

Stereoselective Synthesis of Chiral 1-(4-Fluoro-2-methoxyphenyl)-1-butanol Analogues

The creation of a specific stereoisomer of a chiral molecule is a central challenge in organic synthesis. For alcohols like 1-(4-fluoro-2-methoxyphenyl)-1-butanol, which contains a stereocenter at the carbinol carbon, controlling the three-dimensional arrangement of the substituents is paramount. Stereoselective synthesis can be broadly categorized into enantioselective and diastereoselective methods.

Enantioselective catalysis is a powerful strategy for producing enantiomerically enriched compounds from prochiral starting materials. mdpi.com In the context of synthesizing chiral alcohols, this often involves the asymmetric reduction of a prochiral ketone using a chiral catalyst. For the synthesis of 1-(4-fluoro-2-methoxyphenyl)-1-butanol, this would typically involve the enantioselective reduction of 1-(4-fluoro-2-methoxyphenyl)butan-1-one.

One of the most reliable methods for the enantioselective reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction. chemrxiv.org This reaction employs a chiral oxazaborolidine catalyst to deliver a hydride from a stoichiometric reducing agent, such as borane, to one face of the ketone with high selectivity. The catalyst, derived from a natural amino acid like proline, creates a chiral environment around the carbonyl group, directing the hydride attack to a specific face and thus forming one enantiomer of the alcohol in excess. chemrxiv.org The predictability and high enantiomeric excesses (ee) achievable with the CBS reduction make it a valuable tool for accessing specific enantiomers of chiral secondary alcohols.

Biocatalysis, utilizing enzymes such as ene reductases or alcohol dehydrogenases, represents another frontier in enantioselective synthesis. researchgate.netnih.gov These enzymes operate in mild, aqueous conditions and can exhibit exquisite levels of enantioselectivity, often exceeding 99% ee. nih.gov For instance, whole-cell biocatalysts or isolated enzymes can be used to reduce prochiral ketones to their corresponding chiral alcohols with high yield and enantiomeric purity. nih.gov The use of engineered enzymes can even allow for the selective production of either the (R) or (S) enantiomer from the same starting material. researchgate.net

Table 1: Examples of Enantioselective Catalysis for the Synthesis of Chiral Aryl Alcohols

| Catalyst/Method | Substrate | Product Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Corey-Bakshi-Shibata (CBS) Reduction | Prochiral aryl ketones | Often >90% | chemrxiv.org |

| Geotrichum candidum (whole cells) | 2-chloro-1-(m-chlorophenyl)ethanone | 98% | nih.gov |

| Lactobacillus paracasei (whole cells) | Acetophenone | >99% | nih.gov |

Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one within the molecule. cuny.edu This principle, known as asymmetric induction, is fundamental to controlling the relative stereochemistry of multiple stereocenters. When a molecule already contains a chiral center, a reagent will often approach from the less sterically hindered face, leading to the preferential formation of one diastereomer over another.

A common strategy involves the use of a chiral auxiliary, which is a chiral moiety temporarily attached to the substrate to direct the stereochemical outcome of a reaction. mdpi.commdpi.com After the desired stereocenter is formed, the auxiliary is removed. For example, an achiral acyl compound can be converted into a chiral imide using a chiral oxazolidinone auxiliary. Subsequent reactions, such as an aldol addition, will proceed with high diastereoselectivity due to the steric influence of the auxiliary. The auxiliary can then be cleaved to reveal the chiral product. mdpi.com

In the synthesis of complex molecules with multiple stereocenters, such as certain fluorinated carbocyclic nucleoside analogues, stereoselective reactions are crucial. For instance, the fluorination of a molecule can be directed by existing stereocenters, leading to a high diastereomeric ratio (dr). Similarly, the synthesis of highly substituted cyclohexanones has been achieved with complete diastereoselectivity through cascade reactions where the formation of each new bond is directed by the stereochemistry of the previously formed centers.

Table 2: Diastereoselective Reactions and Achieved Ratios

| Reaction Type | Substrate Features | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| Decarboxylative-Mannich Coupling | N-tert-butanesulfinyl keto aldimines | >95:5 | |

| Fluorination with Chiral Auxiliary | N-Boc protected oxazolidines | Good to excellent | mdpi.com |

| One-pot Alkylation/Cyclization | Substituted allyl halides and tetrahydropyridines | Single diastereomer |

Innovative Synthetic Pathways and Sustainable Methodologies

Modern organic synthesis places a strong emphasis on the development of innovative and sustainable methods that are not only efficient but also environmentally benign. This includes the use of renewable resources, green solvents, and catalytic processes that minimize waste.

A promising avenue for sustainable synthesis is the use of biocatalysis, as mentioned earlier. Enzymes operate under mild conditions, are biodegradable, and can often be recycled. The enantioselective reduction of ketones using whole-cell biocatalysts is a prime example of a green synthetic method. nih.gov

The development of metal-free catalytic systems is another area of innovation. For instance, the synthesis of aryl ethers, a structural feature related to the methoxy group in the target compound, can be achieved under metal-free conditions using diaryliodonium salts in water, which is an environmentally friendly solvent.

Furthermore, the principles of green chemistry are being applied to the synthesis of complex fluorinated molecules. This includes the development of more efficient fluorination reagents and processes that reduce the number of synthetic steps and minimize the use of hazardous materials. The use of flow chemistry is also gaining traction as a sustainable approach, allowing for safer handling of reactive intermediates, better process control, and often higher yields and selectivities, as demonstrated in the stereoselective synthesis of a fluorinated retro-thiorphan analogue.

Advanced Spectroscopic Characterization of 1 4 Fluoro 2 Methoxyphenyl 1 Butanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) NMR: Chemical Shift Analysis, Coupling Constants, and Integration

A ¹H NMR spectrum of 1-(4-Fluoro-2-methoxyphenyl)-1-butanol would be expected to show distinct signals for each unique proton in the molecule. The integration of these signals would correspond to the number of protons in each environment.

Aromatic Protons: The protons on the fluorinated phenyl ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to the substitution pattern, complex splitting patterns (multiplets) would be anticipated. The fluorine and methoxy (B1213986) groups would influence the chemical shifts of the adjacent aromatic protons.

Methine Proton (-CHOH): The proton attached to the carbon bearing the hydroxyl group would likely appear as a triplet or a more complex multiplet in the region of δ 4.5-5.5 ppm, due to coupling with the adjacent methylene (B1212753) protons of the butyl chain.

Methoxy Protons (-OCH₃): The three protons of the methoxy group would give rise to a sharp singlet, expected to be in the range of δ 3.7-4.0 ppm.

Butyl Chain Protons (-CH₂CH₂CH₃): The protons of the butyl group would exhibit characteristic multiplets. The methylene group adjacent to the chiral center would be diastereotopic and could show complex splitting. The terminal methyl group would appear as a triplet around δ 0.9 ppm.

Expected ¹H NMR Data (Predicted):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic-H | 6.7 - 7.3 | m | - |

| -CHOH | 4.6 - 5.1 | t or m | ~6-8 |

| -OCH₃ | 3.8 - 3.9 | s | - |

| -CH₂- (adjacent to CHOH) | 1.6 - 1.8 | m | - |

| -CH₂- (middle of chain) | 1.3 - 1.5 | m | - |

| -CH₃ | 0.9 - 1.0 | t | ~7 |

Carbon-13 (¹³C) NMR: Signal Assignments and Structural Elucidation

The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule.

Aromatic Carbons: The six carbons of the phenyl ring would appear in the δ 110-165 ppm region. The carbon attached to the fluorine atom would show a large coupling constant (¹JCF), and its chemical shift would be significantly affected. The carbon bearing the methoxy group would also be deshielded.

Carbinol Carbon (-CHOH): The carbon attached to the hydroxyl group is expected to resonate in the region of δ 65-75 ppm.

Methoxy Carbon (-OCH₃): The methoxy carbon would appear around δ 55-60 ppm.

Butyl Chain Carbons: The carbons of the butyl chain would have signals in the upfield region of the spectrum (δ 10-40 ppm).

Expected ¹³C NMR Data (Predicted):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-F (Aromatic) | 160 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| C-OCH₃ (Aromatic) | 155 - 160 |

| Aromatic C-H | 100 - 130 |

| Aromatic C-C (quaternary) | 130 - 140 |

| -CHOH | 70 - 75 |

| -OCH₃ | 55 - 56 |

| -CH₂- (adjacent to CHOH) | 35 - 40 |

| -CH₂- (middle of chain) | 18 - 25 |

| -CH₃ | 13 - 15 |

Fluorine-19 (¹⁹F) NMR: Insights into Fluorine Environment

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. huji.ac.ilwikipedia.org For 1-(4-Fluoro-2-methoxyphenyl)-1-butanol, a single signal would be expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. It would likely appear as a multiplet due to coupling with the neighboring aromatic protons. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃. rsc.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the connectivity of the molecule, a suite of 2D NMR experiments would be essential. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling correlations, helping to establish the sequence of protons in the butyl chain and their relationship with the methine proton. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of which protons are attached to which carbons. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which can provide information about the molecule's three-dimensional structure and stereochemistry.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. longdom.org

Vibrational Mode Assignments and Functional Group Identification

The IR and Raman spectra of 1-(4-Fluoro-2-methoxyphenyl)-1-butanol would be expected to show characteristic absorption bands for its functional groups.

O-H Stretch: A broad and strong absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be indicative of the hydroxyl group, with the broadness resulting from hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl and methoxy groups would be observed just below 3000 cm⁻¹.

C=C Aromatic Stretches: Bands in the region of 1600-1450 cm⁻¹ would correspond to the carbon-carbon double bond stretching vibrations within the aromatic ring.

C-O Stretches: The C-O stretching vibrations from the alcohol and the methoxy ether would likely be found in the 1250-1000 cm⁻¹ region. The aryl ether C-O stretch is typically strong.

C-F Stretch: A strong absorption band in the range of 1250-1000 cm⁻¹ would be characteristic of the C-F bond.

Expected IR and Raman Vibrational Frequencies:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium (IR, Raman) |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong (IR, Raman) |

| C=C Aromatic Stretch | 1450 - 1600 | Medium-Strong (IR, Raman) |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong (IR) |

| C-O Stretch (Alcohol) | 1000 - 1200 | Medium-Strong (IR) |

| C-F Stretch | 1000 - 1250 | Strong (IR) |

Conformational Analysis through Vibrational Fingerprints

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the conformational landscape of molecules. The vibrational modes of a molecule are exquisitely sensitive to its three-dimensional arrangement, providing a unique "fingerprint" for different conformers.

For 1-(4-Fluoro-2-methoxyphenyl)-1-butanol, the presence of a flexible butyl chain and the substituted phenyl ring gives rise to a number of possible rotational isomers (rotamers). The interplay of steric and electronic effects, including the gauche effect often observed with fluorine substituents, governs the relative energies and populations of these conformers. nih.gov Computational methods, such as Density Functional Theory (DFT), are frequently employed alongside experimental spectra to assign vibrational modes to specific conformations and to predict the most stable geometries. nih.govnih.gov

In the case of related butanol structures, studies have shown that the O-H and C-O stretching and bending vibrations are particularly informative. researchgate.netnih.gov For instance, the position and shape of the broad O-H stretching band in the IR spectrum can provide insights into the extent and nature of intramolecular and intermolecular hydrogen bonding. nih.gov Similarly, the C-F stretching and bending modes are sensitive to the local electronic environment and can be used to probe the orientation of the fluorine atom relative to the rest of the molecule. nih.gov

Raman spectroscopy offers complementary information to IR spectroscopy. youtube.com While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. This often results in different vibrational modes being active or intense in the two techniques. For example, vibrations of the aromatic ring are often strong in the Raman spectrum. researchgate.net By comparing the experimental IR and Raman spectra with theoretically predicted spectra for different conformers, a detailed picture of the conformational preferences of 1-(4-Fluoro-2-methoxyphenyl)-1-butanol can be constructed.

Interactive Table: Key Vibrational Modes for Conformational Analysis

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Information Provided |

|---|---|---|

| O-H Stretch | 3200-3600 | Hydrogen bonding (inter- and intramolecular) |

| C-H Stretch (Aromatic) | 3000-3100 | Substitution pattern on the phenyl ring |

| C-H Stretch (Aliphatic) | 2850-3000 | Conformation of the butyl chain |

| C=C Stretch (Aromatic) | 1400-1600 | Aromatic ring vibrations |

| C-O Stretch | 1000-1300 | Conformation around the C-O bond |

| C-F Stretch | 1000-1400 | Gauche and anti conformations relative to the fluorine atom |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition of 1-(4-Fluoro-2-methoxyphenyl)-1-butanol. nih.govmdpi.com This high level of mass accuracy, typically within a few parts per million (ppm), is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov The precise mass measurement of the molecular ion and its fragment ions adds a high degree of confidence to the structural assignment. mdpi.com

Interactive Table: HRMS Data for 1-(4-Fluoro-2-methoxyphenyl)-1-butanol

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅FO₂ |

| Calculated Exact Mass | 198.1056 |

| Expected m/z of [M+H]⁺ | 199.1134 |

| Expected m/z of [M+Na]⁺ | 221.0953 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.govepa.gov It is particularly well-suited for the analysis of volatile and semi-volatile compounds like 1-(4-Fluoro-2-methoxyphenyl)-1-butanol.

In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragments are then detected. The fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information. whitman.edu

For aromatic alcohols, the molecular ion peak is often prominent due to the stability of the aromatic ring. whitman.edu Common fragmentation pathways for alcohols include the loss of a water molecule ([M-18]), and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). libretexts.orglibretexts.org In the case of 1-(4-Fluoro-2-methoxyphenyl)-1-butanol, characteristic fragments would be expected from the loss of the butyl chain, the methoxy group, and rearrangements involving the fluoro and hydroxyl groups. The mass spectrum of the related compound 4-Fluoro-2-methoxyphenol shows characteristic fragmentation that can offer insights. nist.gov

Interactive Table: Expected Fragmentation Patterns in GC-MS

| Fragmentation Process | Expected Fragment Ion (m/z) | Structural Information |

|---|---|---|

| Loss of water (H₂O) | [M-18]⁺ | Presence of a hydroxyl group |

| Loss of ethyl group (C₂H₅) | [M-29]⁺ | Alpha-cleavage |

| Loss of propyl group (C₃H₇) | [M-43]⁺ | Cleavage of the butyl chain |

| Loss of butoxy radical (C₄H₉O) | [M-73]⁺ | Cleavage at the benzylic position |

| Fragment corresponding to the fluoromethoxyphenyl cation | [C₇H₆FO]⁺ | Indicates the substituted aromatic moiety |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. chromatographyonline.com It is particularly useful for analyzing compounds that are not sufficiently volatile for GC-MS, or for analyzing complex mixtures. nih.gov

Tandem mass spectrometry (MS/MS) adds another layer of specificity and structural information. nih.govnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of 1-(4-Fluoro-2-methoxyphenyl)-1-butanol) is selected, fragmented, and the resulting product ions are analyzed. This process, known as collision-induced dissociation (CID), provides detailed structural information and can be used to confirm the identity of the compound in a complex matrix. njit.edu Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be employed in LC-MS to suit the analyte's properties. sigmaaldrich.com For instance, ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, which is then subjected to fragmentation in MS/MS. nih.gov

The choice between different mass analyzers, such as quadrupole, time-of-flight (TOF), and Orbitrap, can impact the sensitivity and resolution of the analysis. nih.gov High-resolution mass analyzers are particularly advantageous for resolving isobaric interferences and confirming elemental compositions of fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which absorption occurs are characteristic of the chromophores present in the molecule.

The primary chromophore in 1-(4-Fluoro-2-methoxyphenyl)-1-butanol is the substituted benzene (B151609) ring. The methoxy and fluoro substituents on the aromatic ring will influence the energies of the π→π* transitions. nih.govnih.gov Generally, electron-donating groups like the methoxy group tend to shift the absorption maxima to longer wavelengths (a bathochromic or red shift). The position and intensity of the absorption bands can be influenced by the solvent polarity. researchgate.net

For similar aromatic compounds, characteristic absorption bands are observed in the UV region. For example, a related chalcone, 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, exhibits a maximum absorption at 342 nm, which is attributed to an n→π* transition. researchgate.net While 1-(4-Fluoro-2-methoxyphenyl)-1-butanol lacks the extended conjugation of a chalcone, the substituted benzene ring is expected to show characteristic absorption bands corresponding to its electronic transitions.

Interactive Table: Expected UV-Vis Absorption Data

| Electronic Transition | Approximate Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | 200-280 | Substituted benzene ring |

| n → π* | > 280 (typically weak) | Carbonyl (if present as an impurity) or other heteroatoms |

Computational Chemistry and Theoretical Investigations of 1 4 Fluoro 2 Methoxyphenyl 1 Butanol

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For 1-(4-Fluoro-2-methoxyphenyl)-1-butanol, DFT calculations would typically be employed to determine its most stable three-dimensional structure, known as the optimized molecular geometry.

This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. From this optimized geometry, key parameters such as bond lengths, bond angles, and dihedral angles can be extracted. While specific DFT studies on 1-(4-Fluoro-2-methoxyphenyl)-1-butanol are not found in the public domain, the table below illustrates the kind of data that such a study would typically generate.

Table 1: Hypothetical Optimized Geometric Parameters for 1-(4-Fluoro-2-methoxyphenyl)-1-butanol (DFT/B3LYP/6-31G)* (Note: This data is illustrative and not from actual calculations.)

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-F | 1.35 | |

| C-O (methoxy) | 1.37 | |

| C-O (hydroxyl) | 1.43 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| **Bond Angles (°) ** | ||

| F-C-C | 118.5 | |

| C-O-C (methoxy) | 117.0 | |

| C-C-O (hydroxyl) | 109.5 | |

| Dihedral Angles (°) |

Furthermore, DFT calculations yield the total electronic energy of the molecule, which is crucial for comparing the relative stabilities of different isomers or conformers and for calculating reaction energies.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

For 1-(4-Fluoro-2-methoxyphenyl)-1-butanol, an FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. The energy of the LUMO is related to the electron affinity and suggests its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Electron density analysis, often performed alongside DFT calculations, maps the distribution of electrons in the molecule. This can be visualized through molecular electrostatic potential (MEP) maps, which use a color scale to show regions of positive and negative electrostatic potential. For 1-(4-Fluoro-2-methoxyphenyl)-1-butanol, an MEP map would likely show negative potential (red/yellow) around the oxygen and fluorine atoms, indicating electron-rich areas susceptible to electrophilic attack, and positive potential (blue) around the hydroxyl hydrogen, indicating an electron-poor area susceptible to nucleophilic attack.

Table 2: Hypothetical Frontier Orbital Energies for 1-(4-Fluoro-2-methoxyphenyl)-1-butanol (Note: This data is illustrative and not from actual calculations.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computational model. For 1-(4-Fluoro-2-methoxyphenyl)-1-butanol, methods like DFT can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Predicted vibrational frequencies from a DFT calculation correspond to the peaks in an IR spectrum. Calculated NMR chemical shifts for the various hydrogen and carbon atoms can be directly compared to experimental ¹H and ¹³C NMR spectra. Similarly, the electronic transitions calculated using Time-Dependent DFT (TD-DFT) can predict the absorption maxima in a UV-Vis spectrum. Currently, there are no published experimental or computational spectra specifically for 1-(4-Fluoro-2-methoxyphenyl)-1-butanol to make such a comparison.

Conformational Landscape Analysis and Potential Energy Surfaces

The flexibility of the butanol side chain in 1-(4-Fluoro-2-methoxyphenyl)-1-butanol means that the molecule can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By systematically rotating the rotatable bonds in 1-(4-Fluoro-2-methoxyphenyl)-1-butanol and calculating the energy at each step, a conformational landscape can be mapped. This exploration would reveal the low-energy, stable conformations (local minima on the PES) and the transition states (saddle points) that represent the energy barriers for interconversion between these conformers. Without specific studies, one can hypothesize that the most stable conformers would seek to minimize steric hindrance and maximize favorable intramolecular interactions.

Reaction Mechanism Elucidation via Computational Simulations

Transition State Identification and Activation Energy Calculations

A critical aspect of understanding a reaction mechanism is the identification of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

While general principles of nucleophilic addition to carbonyls are well-established, specific activation energies for the formation of 1-(4-Fluoro-2-methoxyphenyl)-1-butanol have not been reported in the literature. Such calculations would provide valuable insights into the kinetics of its synthesis. For instance, comparing the activation energies for the formation of different stereoisomers could computationally predict the stereoselectivity of a given synthetic route.

Table 1: Hypothetical Activation Energy Data for the Formation of 1-(4-Fluoro-2-methoxyphenyl)-1-butanol

| Reaction Pathway | Catalyst | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Reduction of 4-Fluoro-2-methoxyacetophenone | Uncatalyzed | DFT (B3LYP/6-31G*) | Data not available |

| Reduction of 4-Fluoro-2-methoxyacetophenone | Protic Solvent-Assisted | DFT (B3LYP/6-31G*) | Data not available |

This table is for illustrative purposes only. No published data is currently available.

Solvent Effects on Reaction Pathways and Selectivity

The choice of solvent can significantly influence the pathway and selectivity of a chemical reaction. Solvents can stabilize or destabilize reactants, intermediates, and transition states through various interactions, such as hydrogen bonding and dipole-dipole interactions.

Computational models, particularly those employing implicit or explicit solvent models, can quantify these effects. For the synthesis of 1-(4-Fluoro-2-methoxyphenyl)-1-butanol, computational studies could explore how different solvents affect the energy barriers of competing reaction pathways or the relative energies of diastereomeric transition states, thereby influencing the stereochemical outcome. The absence of such studies in the current literature means that the specific influence of solvents on the synthesis of this compound remains to be theoretically explored.

Table 2: Illustrative Data on Solvent Effects on the Stereoselectivity of a Generic Carbonyl Reduction

| Solvent | Dielectric Constant | Predominant Diastereomer | Diastereomeric Excess (de%) - Calculated |

|---|---|---|---|

| Toluene | 2.4 | (R,S)/(S,R) | Data not available |

| Tetrahydrofuran (THF) | 7.5 | (R,R)/(S,S) | Data not available |

This table illustrates the type of data that could be generated from computational studies and does not represent actual findings for 1-(4-Fluoro-2-methoxyphenyl)-1-butanol.

Chemical Reactivity and Transformation of 1 4 Fluoro 2 Methoxyphenyl 1 Butanol

Reactions Involving the Butanol Hydroxyl Group

The secondary hydroxyl group is a primary site for chemical modification, including oxidation, reduction, and nucleophilic substitution reactions.

The secondary alcohol functionality of 1-(4-Fluoro-2-methoxyphenyl)-1-butanol can be oxidized to the corresponding ketone, 1-(4-Fluoro-2-methoxyphenyl)butan-1-one. This transformation can be achieved using a variety of oxidizing agents. Mild oxidizing agents like manganese(IV) oxide (MnO₂) are often selective for benzylic alcohols. atlantis-press.com More potent oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can also be employed, though they may lead to cleavage of the butanol side chain under harsh conditions. sigmaaldrich.com A practical approach for the oxidation of benzylic alcohols utilizes catalytic amounts of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with a co-oxidant like manganese(III) acetate. researchgate.net

Conversely, the carbonyl group of 1-(4-Fluoro-2-methoxyphenyl)butan-1-one can be reduced to regenerate the secondary alcohol. This reduction is a common synthetic route to produce 1-(4-Fluoro-2-methoxyphenyl)-1-butanol. Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose. youtube.comgoogle.com The reduction of similar ketones can also be achieved with high stereoselectivity using biocatalytic methods, employing enzymes like alcohol dehydrogenases. nih.govlibretexts.org An improved method for the reduction of benzylic alcohols to the corresponding alkanes utilizes hydriodic acid in a biphasic system, which can tolerate ether groups. youtube.comchemicalbook.comacgpubs.orggoogle.com

Table 1: Predicted Oxidation and Reduction Reactions

| Starting Material | Reagents and Conditions | Product | Predicted Yield (%) |

|---|---|---|---|

| 1-(4-Fluoro-2-methoxyphenyl)-1-butanol | MnO₂, Dichloromethane, rt | 1-(4-Fluoro-2-methoxyphenyl)butan-1-one | 85-95 |

| 1-(4-Fluoro-2-methoxyphenyl)-1-butanol | DDQ (cat.), Mn(OAc)₃, rt | 1-(4-Fluoro-2-methoxyphenyl)butan-1-one | 90-98 |

| 1-(4-Fluoro-2-methoxyphenyl)butan-1-one | NaBH₄, Methanol, 0 °C to rt | 1-(4-Fluoro-2-methoxyphenyl)-1-butanol | 90-99 |

| 1-(4-Fluoro-2-methoxyphenyl)butan-1-one | (S)-Alpine-Borane, THF | (R)-1-(4-Fluoro-2-methoxyphenyl)-1-butanol | >90 (High e.e.) |

Note: The data in this table is predicted based on the reactivity of analogous compounds and general principles of organic chemistry.

The hydroxyl group of 1-(4-Fluoro-2-methoxyphenyl)-1-butanol, being a poor leaving group, requires activation for nucleophilic substitution reactions. youtube.com Protonation under acidic conditions facilitates its departure as a water molecule, allowing for substitution by various nucleophiles. youtube.com For instance, reaction with hydrohalic acids (HX) can convert the alcohol to the corresponding alkyl halide. youtube.com The use of a non-metallic Lewis acid like B(C₆F₅)₃ can also catalyze the substitution with a range of nucleophiles, including other alcohols (to form ethers), thiols (to form thioethers), and arenes. libretexts.org

Derivatization of the hydroxyl group is a common strategy for analysis and for introducing protecting groups. sigmaaldrich.com Esterification can be achieved by reacting the alcohol with acyl chlorides or anhydrides in the presence of a base. For example, reaction with benzoyl chloride would yield 1-(4-fluoro-2-methoxyphenyl)butyl benzoate. Such derivatives are often used in chiral separations. nih.gov The alcohol can also be converted to silyl (B83357) ethers by reaction with silyl halides, such as tert-butyldimethylsilyl chloride, which serve as protecting groups.

Reactivity of the Fluoro- and Methoxy-Substituted Phenyl Moiety

The electronic properties of the fluoro and methoxy (B1213986) substituents significantly influence the reactivity of the aromatic ring.

The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS) due to its electron-donating resonance effect. sigmaaldrich.comnih.gov The fluorine atom (-F) is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho-, para-director because of its electron-donating resonance effect. google.com When both are present, the powerful activating effect of the methoxy group generally directs incoming electrophiles. google.com In 1-(4-Fluoro-2-methoxyphenyl)-1-butanol, the positions ortho and para to the methoxy group are C3 and C5. The C5 position is also para to the butanol side chain. The directing effects of the substituents would favor electrophilic substitution at the C3 and C5 positions.

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. prepchem.com For example, Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene) typically yields the para-substituted product as the major isomer. In the case of 1-(4-Fluoro-2-methoxyphenyl)-1-butanol, acylation would be expected to occur at the C5 position, which is para to the methoxy group and less sterically hindered than the C3 position.

The fluoro and methoxy groups on the phenyl ring exhibit considerable stability under a range of chemical conditions. The carbon-fluorine bond is exceptionally strong and generally resistant to cleavage. nih.gov However, under certain nucleophilic aromatic substitution (SNAr) conditions, particularly with multiple activating groups on the ring, fluorine can act as a leaving group. atlantis-press.comacgpubs.org The methoxy group is generally stable but can be cleaved under strongly acidic conditions, such as with hydrobromic acid or hydroiodic acid, to yield the corresponding phenol.

Table 2: Predicted Stability and Reactivity of the Aromatic Moiety

| Reaction Type | Reagents and Conditions | Predicted Major Product(s) |

|---|---|---|

| Electrophilic Nitration | HNO₃, H₂SO₄, 0 °C | 1-(4-Fluoro-2-methoxy-5-nitrophenyl)-1-butanol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃, CS₂ | 1-(5-Acetyl-4-fluoro-2-methoxyphenyl)-1-butanol |

Note: The data in this table is predicted based on the directing effects of the substituents and general reactivity patterns.

Stereochemical Dynamics and Epimerization Studies

1-(4-Fluoro-2-methoxyphenyl)-1-butanol is a chiral molecule, with the stereocenter located at the carbon atom bearing the hydroxyl group (C1 of the butanol chain). Synthesis from the prochiral ketone, 1-(4-Fluoro-2-methoxyphenyl)butan-1-one, using non-chiral reducing agents like NaBH₄ will result in a racemic mixture of the (R)- and (S)-enantiomers. google.com

Enantiomerically enriched or pure forms of the alcohol can be prepared through stereoselective reduction of the corresponding ketone. youtube.comlibretexts.org This can be achieved using chiral reducing agents or through biocatalysis. nih.gov

Epimerization, the change in configuration at one of several stereocenters in a molecule, can occur at the carbinol carbon under certain conditions. For secondary alcohols, this can be achieved through a transfer hydrogenation process. This typically involves oxidation to the ketone followed by reduction. The use of a catalyst system that facilitates both the forward (oxidation) and reverse (reduction) reactions can lead to equilibration of the stereocenter, potentially allowing for the conversion of a mixture of diastereomers to a single, more stable diastereomer.

Therefore, a detailed article on "" under the subheading "5.4. Radical Reaction Pathways and Their Synthetic Utility" cannot be generated with the required level of scientific accuracy and detail at this time. The inclusion of data tables and detailed research findings is not possible without published data to reference.

To provide a comprehensive and accurate article as requested, further research on this specific compound's radical chemistry would be necessary.

Derivatization Strategies for Analytical and Synthetic Applications of 1 4 Fluoro 2 Methoxyphenyl 1 Butanol

Derivatization as a Tool for Synthetic Route Diversificationudel.eduutoronto.cawikipedia.orgsigmaaldrich.com

The hydroxyl group of 1-(4-Fluoro-2-methoxyphenyl)-1-butanol is a versatile handle for synthetic transformations, allowing for the diversification of the molecular scaffold. Derivatization in this context is not for analysis but to create new chemical entities.

The benzylic nature of the alcohol makes it a precursor for various derivatives. nih.gov For instance, oxidation of the secondary alcohol can yield the corresponding ketone, 1-(4-fluoro-2-methoxyphenyl)butan-1-one. This ketone can then serve as a key intermediate for further reactions, such as condensations or reductions. beilstein-journals.org

Furthermore, the hydroxyl group can be converted into a good leaving group (e.g., by tosylation or mesylation), enabling nucleophilic substitution reactions at the benzylic position. This strategy opens pathways to a wide array of derivatives, including ethers, esters, amines, and carbon-substituted analogs. Such derivatization is a common strategy in the synthesis of complex molecules and pharmaceutical intermediates. beilstein-journals.orgnih.gov The synthesis of various fluoro- and methoxy-substituted compounds demonstrates the utility of these functional groups in creating diverse chemical structures. acgpubs.orgresearchgate.netnih.govebyu.edu.tr

Examples of synthetic diversification from 1-(4-Fluoro-2-methoxyphenyl)-1-butanol include:

Oxidation: To form 1-(4-fluoro-2-methoxyphenyl)butan-1-one.

Esterification: Reaction with various carboxylic acids to produce a library of esters.

Etherification: Williamson ether synthesis after converting the alcohol to its alkoxide.

Nucleophilic Substitution: Conversion of the hydroxyl to a leaving group followed by reaction with various nucleophiles. beilstein-journals.org

Optimization and Validation of Derivatization Protocolsresearchgate.netutoronto.ca

For quantitative analytical applications, the derivatization protocol must be carefully optimized and validated. sci-hub.senih.gov Key parameters that require optimization include:

Reagent Concentration: Ensuring a sufficient excess of the derivatizing reagent to drive the reaction to completion. nih.gov

Reaction Time and Temperature: Determining the optimal conditions for a rapid and complete reaction without causing degradation of the analyte or the derivative. nih.govresearchgate.net

Solvent and pH: The choice of solvent and the pH of the reaction medium can significantly influence the reaction rate and yield. sci-hub.senih.gov

Removal of Excess Reagent: Developing a strategy to remove excess derivatizing reagent and byproducts that might interfere with the subsequent analysis.

Once optimized, the method must be validated according to established guidelines to ensure its reliability. nih.gov Validation parameters typically include:

Linearity: The response of the derivative should be proportional to the concentration of the initial analyte over a defined range.

Accuracy and Precision: The method should provide results that are close to the true value and are reproducible.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentration of the analyte that can be reliably detected and quantified. researchgate.net

Selectivity: The method should be able to distinguish the analyte from other components in the sample matrix.

Stability: The formed derivative should be stable under the conditions of storage and analysis. nih.gov

The optimization and validation process ensures that the analytical data derived from the derivatized 1-(4-Fluoro-2-methoxyphenyl)-1-butanol is accurate, precise, and reliable for its intended purpose. sci-hub.seresearchgate.netrsc.org

Advanced Analytical Methodologies for the Characterization and Quantification of 1 4 Fluoro 2 Methoxyphenyl 1 Butanol

High-Performance Chromatographic Separations

High-performance chromatographic techniques are the cornerstone of analytical chemistry in the pharmaceutical industry, offering high resolution and efficiency for separating individual components from complex mixtures.

Gas Chromatography (GC) and Capillary Electrophoresis (CE)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. purdue.edu Given that 1-(4-Fluoro-2-methoxyphenyl)-1-butanol is an alcohol, it possesses sufficient volatility for GC analysis, particularly when using high-temperature capillary columns. GC can be used to assess purity and quantify volatile impurities. The choice of column is critical, with common stationary phases for alcohol analysis including polyethylene (B3416737) glycol (e.g., WAX columns) or various polysiloxanes. epa.gov A flame ionization detector (FID) provides excellent sensitivity for carbon-containing compounds, while a mass spectrometer (MS) detector offers definitive identification. acs.orgnotulaebotanicae.ro

Table 1: Illustrative GC Parameters for Alcohol Analysis

| Parameter | Setting | Purpose/Rationale |

|---|---|---|

| Column | e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of semi-volatile compounds. |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. purdue.edu |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min | A temperature gradient to separate compounds with different boiling points. |

| Detector | FID or MS | FID for general quantification; MS for identification and structure confirmation. acs.org |

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. It is a high-efficiency technique that requires minimal sample volume. nih.gov For a neutral molecule like 1-(4-Fluoro-2-methoxyphenyl)-1-butanol, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be employed. In MEKC, a surfactant is added to the background electrolyte above its critical micelle concentration, creating pseudostationary phases that can partition neutral analytes. CE methods have been successfully developed for the simultaneous quantification of various phenolic compounds, which are structurally related to the target analyte. nih.govmdpi.com Coupling CE with a mass spectrometer (CE-MS) enhances detection sensitivity and selectivity. nih.govresearchgate.net

Table 2: Typical Capillary Electrophoresis Conditions for Phenolic Compounds

| Parameter | Setting | Purpose/Rationale |

|---|---|---|

| Capillary | Fused-silica (e.g., 50 µm i.d., 50-90 cm length) | Provides the channel for electrophoretic separation. researchgate.net |

| Background Electrolyte (BGE) | e.g., 20-50 mM Borate buffer (pH ~9) with 50 mM SDS | Borate buffer controls pH and electroosmotic flow. SDS is a surfactant for MEKC. |

| Voltage | +20 to +30 kV | Driving force for the separation. researchgate.net |

| Detection | UV (e.g., 214 nm, 280 nm) or MS | UV detection for aromatic compounds; MS for enhanced sensitivity and identification. nih.govnih.gov |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC is the most widely used analytical technique in pharmaceutical analysis for purity determination and impurity profiling. For a compound like 1-(4-Fluoro-2-methoxyphenyl)-1-butanol, reversed-phase HPLC (RP-HPLC) is the method of choice. While standard C18 columns are versatile, the presence of a fluorine atom and an aromatic ring suggests that fluorinated stationary phases, such as pentafluorophenyl (PFP) phases, could offer alternative selectivity. chromatographyonline.com These phases can engage in different interactions (e.g., π–π, dipole-dipole) compared to alkyl phases, which can be advantageous for separating structurally similar aromatic compounds, especially halogenated ones. chromatographyonline.com

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, leading to significantly faster analysis times and higher separation efficiency compared to traditional HPLC. chromatographyonline.com This is the modern standard for high-throughput screening and detailed impurity analysis in pharmaceutical development. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives like formic acid or trifluoroacetic acid to improve peak shape. The use of alcohols such as 1-butanol (B46404) as a mobile phase additive has been shown to improve recovery and peak shape for some complex molecules, particularly at elevated temperatures. chromatographyonline.com

Table 3: Example HPLC/UHPLC Conditions for Fluorinated Aromatic Compounds

| Parameter | Setting | Purpose/Rationale |

|---|---|---|

| Column | PFP or C18 (e.g., 100 x 2.1 mm, 1.8 µm) | PFP for unique selectivity with fluorinated/aromatic compounds; C18 as a standard. chromatographyonline.com |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for elution. |

| Gradient | 5% to 95% B over 10 minutes | Gradient elution is necessary to separate compounds with a range of polarities. |

| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm i.d. UHPLC column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Detection | UV (Diode Array Detector) at e.g., 220, 254 nm | DAD allows monitoring at multiple wavelengths to detect all chromophoric species. |

Chiral Chromatographic Techniques for Enantiomer Separation

Since 1-(4-Fluoro-2-methoxyphenyl)-1-butanol contains a stereocenter at the carbinol carbon, it exists as a pair of enantiomers. Regulatory agencies require that enantiomers be separated and often characterized individually. Chiral chromatography is the definitive method for this purpose.

Chiral Gas Chromatography (GC) can resolve enantiomers of volatile compounds like alcohols, often without the need for derivatization. nih.gov This is achieved using a chiral stationary phase (CSP), most commonly based on derivatized cyclodextrins (e.g., CP Chirasil-DEX CB). nih.gov The unique, three-dimensional structure of the cyclodextrin (B1172386) allows for differential interactions with the two enantiomers, leading to their separation. chromatographyonline.comgcms.cz

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for enantioseparation. researchgate.net A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., amylose (B160209) or cellulose (B213188) derivatives coated or immobilized on silica) being the most popular due to their broad applicability. mdpi.com Separation is achieved by passing the racemic mixture through a column containing the CSP, and the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector results in different retention times. researchgate.net Normal-phase (using hexane/alcohol mixtures) or reversed-phase modes can be used depending on the specific CSP and analyte.

Table 4: Approaches for Chiral Separation of Alcohols

| Technique | Chiral Stationary Phase (Example) | Mobile Phase / Carrier Gas (Example) | Key Considerations |

|---|---|---|---|

| Chiral GC | Derivatized β-Cyclodextrin (e.g., CYCLOSIL-B) mdpi.com | Hydrogen or Helium nih.gov | Analyte must be volatile and thermally stable. Aromatic alcohols often show good resolution. nih.gov |

| Chiral HPLC | Immobilized Amylose Phenylcarbamate (e.g., Chiralpak® IG) mdpi.com | Hexane / 2-Propanol (e.g., 90:10 v/v) | Highly versatile. The choice of alcohol modifier and its concentration is critical for achieving resolution. mdpi.com |

Hyphenated Analytical Techniques for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are indispensable for obtaining detailed structural information and achieving ultra-low detection limits.

LC-MS/MS and GC-MS/MS in Complex Matrices

For the analysis of 1-(4-Fluoro-2-methoxyphenyl)-1-butanol in complex matrices such as biological fluids or in trace-level impurity analysis, coupling chromatography with tandem mass spectrometry (MS/MS) is essential. Both LC-MS/MS and GC-MS/MS provide exceptional selectivity and sensitivity.

The primary advantage of MS/MS is the ability to perform Multiple Reaction Monitoring (MRM). In this mode, the first mass spectrometer (Q1) is set to select the precursor ion (the molecular ion or a characteristic adduct of the target analyte). This ion is then fragmented in a collision cell (q2), and the second mass spectrometer (Q3) is set to monitor only a specific, characteristic fragment ion. This double mass filtering drastically reduces chemical noise and matrix interference, allowing for precise quantification at very low levels.

A significant challenge in LC-MS-based analysis, particularly with electrospray ionization (ESI), is the phenomenon of matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Careful sample preparation, the use of stable isotope-labeled internal standards, and robust chromatographic separation are key strategies to mitigate these effects.

Coupled Techniques for Multidimensional Analysis

For exceptionally complex samples, such as forced degradation studies or the analysis of low-level impurities in an API, one-dimensional chromatography may not provide sufficient resolving power. chromsoc.com Comprehensive two-dimensional liquid chromatography (LCxLC) is an advanced technique that significantly enhances peak capacity by subjecting the sample to two independent (orthogonal) separation mechanisms. chromatographyonline.comamericanpharmaceuticalreview.com

In a typical LCxLC setup, the effluent from the first-dimension (¹D) column is collected in fractions using a switching valve and sequentially injected onto a second-dimension (²D) column for a very fast separation. chromatographyonline.comyoutube.com To maximize resolving power, the separation mechanisms in the two dimensions should be as different as possible (e.g., hydrophilic interaction chromatography [HILIC] in the first dimension and reversed-phase in the second). This approach spreads peaks across a two-dimensional plane, resolving components that would co-elute in any single-dimension separation. chromatographyonline.comacs.org LCxLC is a powerful tool for pharmaceutical analysis, enabling deeper characterization of samples, ensuring peak purity, and detecting previously hidden impurities. selectscience.netencyclopedia.pub

Method Validation and Performance Characteristics

The validation of an analytical method is crucial to ensure that the method is suitable for its intended purpose, providing reliable, reproducible, and accurate results. This process involves a series of experiments to evaluate the performance characteristics of the method. For the quantification of 1-(4-Fluoro-2-methoxyphenyl)-1-butanol, a comprehensive validation process would assess its robustness, precision, and accuracy, and determine its limits of detection and quantification.

Robustness, Precision, and Accuracy Assessments

Robustness evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine usage. The assessment of robustness typically involves varying parameters such as the pH of the mobile phase, column temperature, flow rate, and composition of the mobile phase in a chromatographic method. The effect of these variations on the analytical results, such as peak area and retention time of 1-(4-Fluoro-2-methoxyphenyl)-1-butanol, would be monitored.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability: This is the precision under the same operating conditions over a short interval of time. It is typically assessed by performing a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or at least six determinations at 100% of the test concentration.

Intermediate Precision: This expresses the variations within a single laboratory, such as on different days, with different analysts, or on different equipment.

Accuracy is the closeness of the test results obtained by the method to the true value. It is a measure of the systematic error of the method. Accuracy is typically determined by analyzing a sample of known concentration (a certified reference material, if available) and comparing the measured value to the certified value. Another approach is to perform a recovery study by spiking a blank matrix with a known amount of 1-(4-Fluoro-2-methoxyphenyl)-1-butanol at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The percentage of the analyte recovered is then calculated.

A hypothetical representation of accuracy data for 1-(4-Fluoro-2-methoxyphenyl)-1-butanol is presented in the table below.

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 80.0 | 79.2 | 99.0 |

| 100.0 | 101.5 | 101.5 |

| 120.0 | 118.8 | 99.0 |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Several methods can be used to determine the LOD and LOQ, including:

Visual Evaluation: This method can be used for non-instrumental methods but is also applicable to instrumental methods. It involves determining the minimum concentration at which the analyte can be reliably detected by visual inspection.

Signal-to-Noise Ratio: This approach is commonly used for analytical methods that exhibit baseline noise. The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a signal-to-noise ratio of 10:1.

Based on the Standard Deviation of the Response and the Slope: This method uses the standard deviation of the response (σ) and the slope of the calibration curve (S). The LOD and LOQ are calculated using the following formulas:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

The standard deviation of the response can be determined from the standard deviation of blank measurements or the standard deviation of the y-intercepts of regression lines.

A hypothetical representation of LOD and LOQ determination for 1-(4-Fluoro-2-methoxyphenyl)-1-butanol is shown in the table below.

| Parameter | Method | Result (µg/mL) |

| LOD | Signal-to-Noise Ratio | 0.05 |

| Based on Standard Deviation and Slope | 0.06 | |

| LOQ | Signal-to-Noise Ratio | 0.15 |

| Based on Standard Deviation and Slope | 0.18 |

Q & A

Q. What are the primary synthetic routes for 1-(4-Fluoro-2-methoxyphenyl)-1-butanol, and how can reaction yields be optimized?

The synthesis of fluorinated aryl alcohols typically involves Grignard reactions, Friedel-Crafts alkylation, or catalytic hydrogenation of ketone precursors. For example, analogous compounds like 1-(4-methylphenyl)ethanol are synthesized via reduction of ketones using sodium borohydride or catalytic hydrogenation . To optimize yields:

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, Raney Ni) for hydrogenation efficiency.

- Solvent selection : Use polar aprotic solvents (e.g., THF, DMF) to stabilize intermediates and enhance reaction kinetics.

- Temperature control : Lower temperatures may reduce side reactions like over-reduction or demethylation of the methoxy group .

Q. How can the purity and structural integrity of 1-(4-Fluoro-2-methoxyphenyl)-1-butanol be validated?

- Chromatography : Use HPLC or GC-MS with a chiral column to separate enantiomers (if applicable) and detect impurities .

- Spectroscopic analysis : Confirm the structure via H/C NMR (e.g., methoxy protons at ~3.8 ppm, fluorophenyl aromatic signals) and FTIR (C-O stretch at ~1250 cm) .

- Elemental analysis : Verify molecular formula (CHFO) via combustion analysis or high-resolution mass spectrometry .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (N or Ar) at –20°C in amber vials to prevent oxidation or photodegradation. For long-term stability, lyophilize the compound and store in desiccated conditions .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) in 1-(4-Fluoro-2-methoxyphenyl)-1-butanol affect its biological activity?

- Enantioselective synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) to produce enantiomers.

- Biological assays : Compare antimicrobial or enzyme inhibition activity between enantiomers using MIC (minimum inhibitory concentration) or fluorescence-based assays. For example, analogous fluorophenyl alcohols show stereospecific interactions with bacterial cell membranes .

- Computational modeling : Perform molecular docking to predict binding affinities to target proteins (e.g., cytochrome P450 enzymes) .

Q. What strategies can resolve contradictions in toxicity data for fluorinated aryl alcohols?

- Metabolite profiling : Use LC-MS/MS to identify toxic metabolites, such as oxidized or glucuronidated derivatives, which may explain discrepancies between in vitro and in vivo toxicity .

- Species-specific assays : Test the compound in hepatocyte models from multiple species (e.g., human, rat) to assess metabolic differences.

- Dose-response studies : Evaluate non-linear toxicity trends, as low doses may induce hormesis while high doses cause cytotoxicity .

Q. How can the environmental impact of 1-(4-Fluoro-2-methoxyphenyl)-1-butanol be assessed during disposal?

- Biodegradation assays : Use OECD 301F guidelines to measure microbial degradation in aqueous systems. Fluorinated compounds often persist due to C-F bond stability, requiring advanced oxidation processes (AOPs) for breakdown .

- Ecotoxicology : Test acute toxicity in Daphnia magna or algae (OECD 202/201) to determine LC values and ecological risk .

Q. What advanced techniques are suitable for studying the compound’s interaction with biological membranes?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to lipid bilayers.

- Fluorescence anisotropy : Use labeled phospholipids to assess membrane fluidity changes induced by the compound.

- Molecular dynamics simulations : Model interactions with lipid bilayers to predict permeability and accumulation .

Methodological Notes

- Data contradiction resolution : Cross-validate findings using orthogonal techniques (e.g., NMR vs. X-ray crystallography for structural confirmation) .

- Green chemistry : Replace traditional solvents with ionic liquids or supercritical CO to improve sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.